molecular formula C14H12Cl2N2O3 B2495125 2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide CAS No. 942003-92-1

2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

Cat. No. B2495125
M. Wt: 327.16
InChI Key: ZSYQEGKDEHWYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step reactions, including the formation of key intermediate structures such as isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions. These processes are critical for the introduction of specific functional groups and the overall molecular architecture of compounds like "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" (Yıldırım & Çetin, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" is characterized by specific orientations and angles between aromatic planes, as well as unique intermolecular interactions. These structural features are pivotal for understanding the compound's potential interactions and activity at the molecular level. Studies on structurally similar molecules have highlighted the significance of angles between aromatic planes and various intermolecular interactions, including hydrogen bonding and π-π interactions, in determining the 3D arrangement of molecules in crystals (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" and its derivatives may include cyclization, amidation, and substitution reactions. These reactions are fundamental for modifying the compound's structure and enhancing its chemical properties, such as reactivity and stability. Research into similar compounds has shown the versatility of acetamide derivatives in undergoing various chemical transformations, which is essential for tailoring these molecules for specific applications (Rehman et al., 2013).

Physical Properties Analysis

The physical properties of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" such as solubility, melting point, and crystal structure are influenced by its molecular composition and structure. These properties are crucial for determining the compound's suitability for various scientific and industrial applications. Insights into the physical properties of similar molecules can be gained from studies that analyze the crystal structures and intermolecular interactions, offering a foundation for predicting the behavior of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" under different conditions (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" are characterized by its reactivity with various chemical reagents, stability under different conditions, and potential for undergoing specific chemical reactions. The compound's functional groups, such as acetamide and isoxazoline, play a significant role in its chemical behavior and interactions. Research on related compounds provides valuable insights into the factors that influence the chemical properties of acetamide derivatives, including electronic effects, steric hindrance, and the presence of electron-withdrawing or electron-donating groups (Sharma et al., 2018).

Safety And Hazards

Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that they sell this product as-is and make no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c15-8-4-5-12(10(16)6-8)20-7-13(19)17-14-9-2-1-3-11(9)18-21-14/h4-6H,1-3,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQEGKDEHWYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.